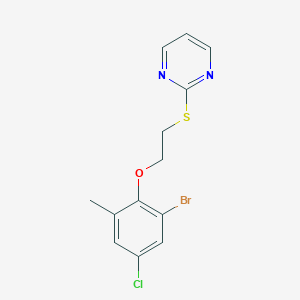
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide, also known as BMK120, is a small molecule inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family. It is an orally available drug that has been developed for the treatment of cancer and other diseases.
Mecanismo De Acción
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide inhibits the activity of the PI3K family of enzymes, which play a critical role in cell growth, proliferation, and survival. By inhibiting PI3K, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide reduces the activity of downstream signaling pathways, such as AKT/mTOR, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels). It has also been shown to modulate the immune system, leading to enhanced anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in cancer and other diseases. However, like all drugs, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has limitations in terms of toxicity, bioavailability, and pharmacokinetics, which must be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide with other drugs or treatments. Another area of interest is the identification of biomarkers that can predict response to 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide treatment. Finally, there is a need for further investigation into the potential use of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide in other diseases beyond cancer.
Métodos De Síntesis
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-amino-6-methylpyrimidine-4,5-dione with 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, followed by the reaction of the resulting intermediate with 2-methoxyphenylamine and 2-aminobenzoxazole. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical cancer models. 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as neurological disorders and autoimmune diseases.
Propiedades
Nombre del producto |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide |
|---|---|
Fórmula molecular |
C21H19N5O3 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-12-18(19(27)24-14-8-4-6-10-16(14)28-3)13(2)23-20(22-12)26-21-25-15-9-5-7-11-17(15)29-21/h4-11H,1-3H3,(H,24,27)(H,22,23,25,26) |
Clave InChI |
OPVUCDSKUZQGQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC |
SMILES canónico |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)
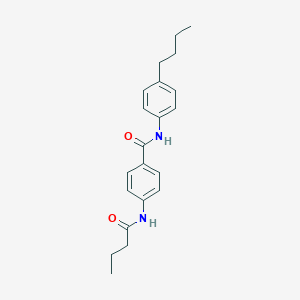
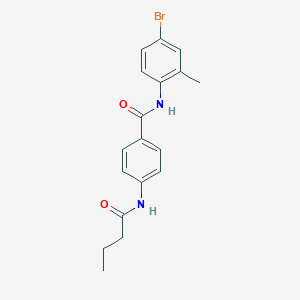
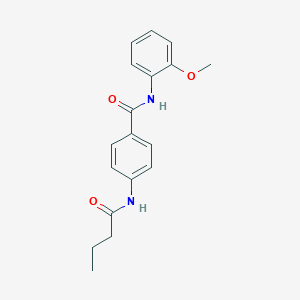
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)


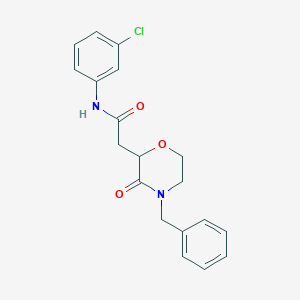
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
